molecular formula C11H6BrF3O3S B120633 6-Bromo-2-naphthyl Trifluoromethanesulfonate CAS No. 151600-02-1

6-Bromo-2-naphthyl Trifluoromethanesulfonate

Cat. No. B120633
M. Wt: 355.13 g/mol
InChI Key: FRNRXKFDZXFNKG-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with bromo, naphthyl, and trifluoromethanesulfonate moieties are discussed. These compounds are typically used as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and in derivatization reactions for analytical purposes .

Synthesis Analysis

The synthesis of related compounds often involves the use of bromo-naphthyl derivatives as starting materials. For example, bromoethylsulfonium salts are used as annulation agents to form heterocyclic compounds . Similarly, bromo-trifluoromethanesulfonyloxy-naphthalenes are synthesized from corresponding tetralone derivatives and used in Suzuki–Miyaura reactions to afford aryl-substituted naphthalenes . The synthesis of these compounds typically requires careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of related bromo-naphthyl trifluoromethanesulfonate compounds is characterized by the presence of a bromine atom and a trifluoromethanesulfonate group attached to a naphthalene ring. The charge density and stereochemistry of these molecules have been analyzed using experimental and theoretical methods, providing insights into their reactivity . For instance, the electropositivity of the S-attached and Br-attached methylene groups has been compared, which is relevant to their chemical behavior .

Chemical Reactions Analysis

The bromo and trifluoromethanesulfonate groups in these compounds are reactive sites that can participate in various chemical reactions. The bromo group is typically involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds . The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions or as an activating group for further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-naphthyl trifluoromethanesulfonate derivatives are influenced by the presence of the bromo and trifluoromethanesulfonate groups. These compounds are generally solid at room temperature and have varying solubilities in organic solvents . Their reactivity and stability are crucial for their use in organic synthesis and analytical applications. For example, some derivatives are stable for months at room temperature and can be used as labeling agents for carboxylic acids in liquid chromatography . The solubility and stability of these compounds are important for their handling and storage .

Scientific Research Applications

Synthesis of Naphthyl Sulfides

Naphthyl alkyl and aryl sulfides are synthesized using 1- and 2-naphthols with various thiols in the presence of trifluoromethanesulfonic acid. This process efficiently produces naphthyl sulfides, demonstrating the utility of trifluoromethanesulfonic acid in organic synthesis (Nakazawa, Hirose, & Itabashi, 1989).

Derivatizing Agents for Biological Analysis

Trifluoromethanesulfonates like 6-Bromo-2-naphthyl trifluoromethanesulfonate are used as derivatizing agents for HPLC analysis of betaines. Their suitability with UV and fluorescence detectors highlights their importance in biological and chemical analysis (Happer, Hayman, Storer, & Lever, 2004).

High-Performance Liquid Chromatography

6-Bromo-2-naphthyl trifluoromethanesulfonate aids in the derivatization of carboxylic acids for high-performance liquid chromatography. This process facilitates efficient spectrophotometric detection in chemical analysis (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Photochemistry and Electrophilic Reactions

The compound plays a role in the study of photochemistry and electrophilic reactions, particularly in understanding the behavior of bromonaphthols and their interaction with other chemical agents (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Synthesis of Optical Materials

6-Bromo-2-naphthyl trifluoromethanesulfonate is instrumental in the synthesis of materials with high optical birefringence, used in liquid crystal displays and other optical applications (Hird, Toyne, Gray, Day, & Mcdonnell, 1993).

Charge Density Analysis

The compound contributes to the charge density analysis of bromoethyl sulfonium salt, a crucial aspect in understanding the chemical reactivity and stereochemistry of molecules (Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch, 2013).

Labeling Reagents in Chromatography

It serves as a labeling reagent for carboxylic acids in liquid chromatography, enhancing the detection and analysis of these acids (Tanaka, Muramatsu, & Yasaka, 1994).

Safety And Hazards

Handling of 6-Bromo-2-naphthyl Trifluoromethanesulfonate requires suitable protective equipment. It can cause skin and eye irritation. After handling, it is advised to wash hands and face thoroughly .

properties

IUPAC Name

(6-bromonaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRXKFDZXFNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571263
Record name 6-Bromonaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl Trifluoromethanesulfonate

CAS RN

151600-02-1
Record name 6-Bromonaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-naphthyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triflic anhydride [(CF3SO2)2O, 1.8 ml, 3.03 g, 10.8 mmol] was added to a solution of 6-bromo-2-naphthol (2 g, 9.0 mmol) and triethylamine (NEt3) (1.52 ml, 1.09 g, 10.8 mmol) in dichloromethane (CH2Cl2) (40 ml) and under inert atmosphere at −10° C. After 2 h of stirring at −10° C., the reaction mixture was diluted in H2O (50 ml) and extractions with CH2Cl2 (3×40 ml) were carried out. The joined organic phases were washed with aq HCl (50 ml, 0.1 M), followed with H2O (50 ml) and were dried on Na2SO4. The filtration, evaporation and purification by column chromatography (SiO2, CH2Cl2) gave the title compound (3.25 g) as a colourless oil. IR (KBr) 3090, 1590, 1501, 1425, 1363, 1251, 1212, 1182, 1141, 1111, 1065, 960, 915, 882, 850, 801, 786, 767, 714, 653 y 609. M/Z (IQ, NH3) 356 [M+(81Br), 53%], 354 [M+ (79Br), 63], 223 [M-SO2CF3+ (81Br), 63] y 221 [M-SO2CF3+ (79Br), 100].
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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